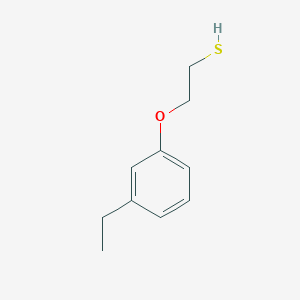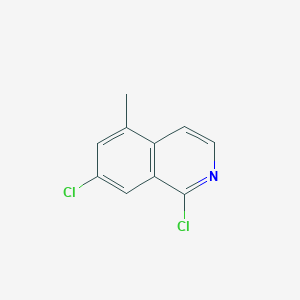
1,7-Dichloro-5-methylisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Dichloro-5-methylisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing compounds that are structurally related to quinolines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other organic compounds.
準備方法
Synthetic Routes and Reaction Conditions
1,7-Dichloro-5-methylisoquinoline can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Pomeranz-Fritsch reaction is a well-known method for synthesizing isoquinolines, which involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of metal catalysts to enhance the reaction efficiency. For example, palladium-catalyzed coupling reactions have been employed to synthesize isoquinoline derivatives . These methods often provide high yields and can be scaled up for large-scale production.
化学反応の分析
Types of Reactions
1,7-Dichloro-5-methylisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace halogen atoms under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinoline derivatives, which have significant applications in medicinal chemistry .
科学的研究の応用
1,7-Dichloro-5-methylisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoquinoline derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,7-Dichloro-5-methylisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, isoquinoline derivatives are known to inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
類似化合物との比較
Similar Compounds
Quinoline: Structurally similar but lacks the chlorine and methyl groups.
Isoquinoline: The parent compound without the chlorine and methyl substitutions.
1,7-Dichloroisoquinoline: Similar but without the methyl group.
Uniqueness
1,7-Dichloro-5-methylisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity in substitution reactions, while the methyl group influences its overall stability and solubility .
特性
分子式 |
C10H7Cl2N |
|---|---|
分子量 |
212.07 g/mol |
IUPAC名 |
1,7-dichloro-5-methylisoquinoline |
InChI |
InChI=1S/C10H7Cl2N/c1-6-4-7(11)5-9-8(6)2-3-13-10(9)12/h2-5H,1H3 |
InChIキー |
KJRAMQCEZAQFNT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C1C=CN=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(3-Chloro-2-cyclopentylpropoxy)methyl]benzene](/img/structure/B13200077.png)
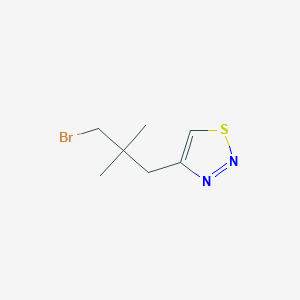

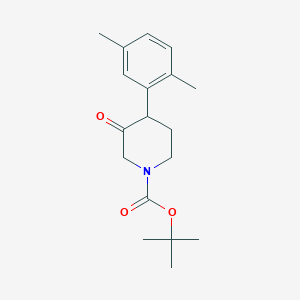
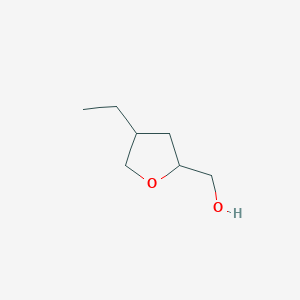
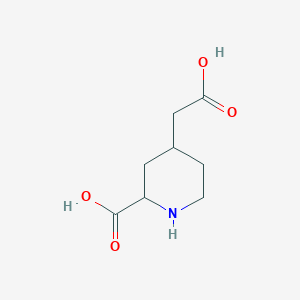
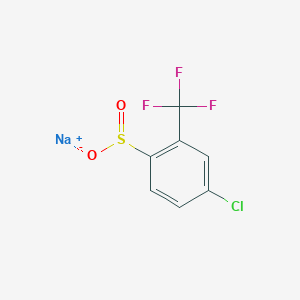
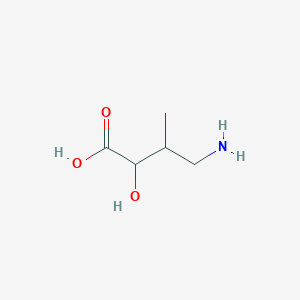
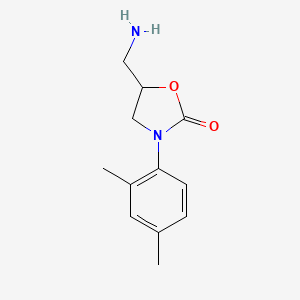
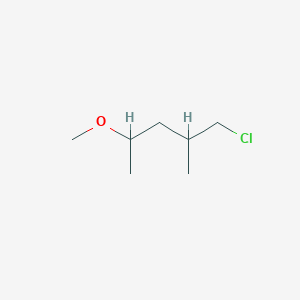
![3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide](/img/structure/B13200144.png)

